![molecular formula C22H20N2O B5552997 2-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B5552997.png)
2-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-benzimidazole
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Description
Synthesis Analysis
The synthesis of 2-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-benzimidazole and related derivatives involves condensation reactions, typically starting from o-phenylenediamine and suitable aldehydes or ketones. These reactions can be optimized under various conditions, including different solvents, catalysts, and temperatures to achieve high yields and purity. For example, Luo Ya-nan (2011) optimized the synthesis conditions, achieving a yield of up to 72.8% under specific reaction parameters (Luo Ya-nan, 2011).
Scientific Research Applications
Molecular Structure and Crystallography
Research on benzimidazole derivatives, including the specific compound 2-(4-methoxyphenyl)-1H-benzimidazole, has provided insights into their molecular and crystal structures. These studies have revealed details such as dihedral angles, hydrogen bonding patterns, and crystal packing, which are crucial for understanding the compound's chemical behavior and potential for forming complexes. For instance, Moreno-Díaz et al. (2006) explored its molecular structure, highlighting intermolecular N—H⋯N hydrogen bonds that form chains along the c axis, emphasizing the compound's potential in crystal engineering and material science Moreno-Díaz et al., 2006.
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer activities. El-Shekeil et al. (2012) synthesized new benzimidazole derivatives and evaluated their in vitro anticancer potential using HeLa and PC3 cells. Their findings suggest that these compounds, including variations of 2-(4-methoxyphenyl)-1H-benzimidazole, show promise as potential anticancer agents, with some exhibiting moderate cytotoxic effects towards cancer cell lines El-Shekeil et al., 2012.
Chemotherapeutic Potential
The chemotherapeutic potential of benzimidazole derivatives, particularly in treating diseases like alveolar hydatid disease (AHD), has been a subject of study. Walchshofer et al. (1990) investigated the biological effects of a new benzimidazole prodrug on Echinococcus multilocularis metacestodes, demonstrating significant morphological damage in the parasite after treatment. This research underscores the potential of benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzimidazole, in developing new treatments for parasitic infections Walchshofer et al., 1990.
Vasorelaxant and Antihypertensive Properties
Estrada-Soto et al. (2006) studied the relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings, discovering that certain derivatives exhibit potent vasorelaxant effects, which could be beneficial in managing hypertensive diseases. This research highlights the therapeutic potential of benzimidazole derivatives in cardiovascular medicine Estrada-Soto et al., 2006.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)24(22)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABFRHXPUPGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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